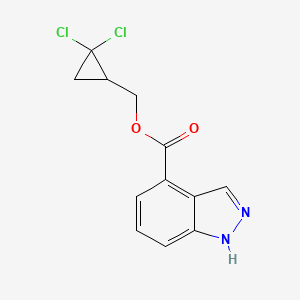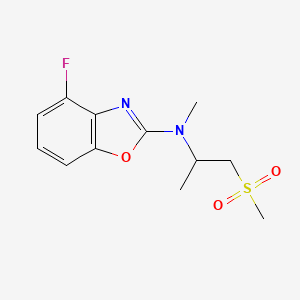![molecular formula C14H9BrN4O3 B7427483 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B7427483.png)
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is an organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of an azo group (-N=N-) linking a 2-bromo-4-nitrophenyl group to an indole moiety. Azo dyes are widely used in various industries due to their vivid colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1H-indol-2-ol in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of indole-2,3-dione derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-[(2-amino-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Substitution: 3-[(2-hydroxy-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Oxidation: Indole-2,3-dione derivatives.
Applications De Recherche Scientifique
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol involves its interaction with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo group can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-chloro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-fluoro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-iodo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
Uniqueness
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3/c15-10-7-8(19(21)22)5-6-12(10)17-18-13-9-3-1-2-4-11(9)16-14(13)20/h1-7,16,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLPYFJMMXKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(difluoromethoxy)phenyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B7427407.png)
![N,N-dimethyl-4-[[2-[(2-methyloxan-4-yl)methylsulfanyl]acetyl]amino]benzamide](/img/structure/B7427424.png)
![2-methyl-2-[(5-nitro-2-propan-2-yloxyphenyl)methylamino]-N-phenylpropanamide](/img/structure/B7427427.png)

![2-bromo-5-methyl-N-[(3-methylsulfonylpyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B7427438.png)
![5-[[1-(3-Chlorophenyl)-3-oxocyclobutanecarbonyl]amino]-2-fluorobenzamide](/img/structure/B7427441.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N'-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)oxamide](/img/structure/B7427451.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7427469.png)
![methyl 4-[[2-(2-bromophenyl)morpholine-4-carbonyl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7427470.png)
![2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-phenoxy-2-phenylethyl)acetamide](/img/structure/B7427477.png)
![2-[2-[(5-Bromopyridin-2-yl)sulfanylmethyl]phenyl]-2-methylpropanenitrile](/img/structure/B7427480.png)
![1-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427481.png)

